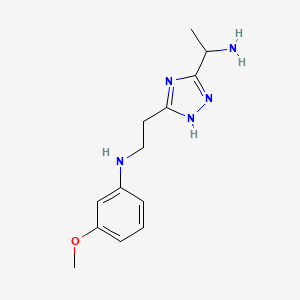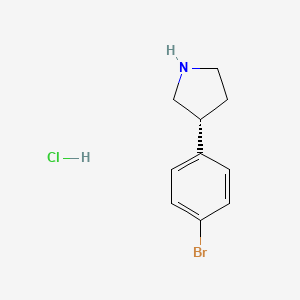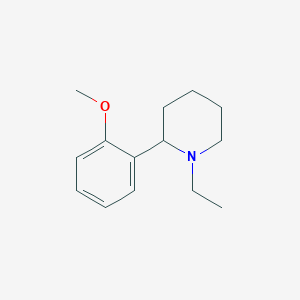
N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline is a complex organic compound that features a triazole ring, an aminoethyl group, and a methoxyaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, which can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The aminoethyl group is then introduced via a nucleophilic substitution reaction. Finally, the methoxyaniline moiety is attached through a coupling reaction, often facilitated by a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methoxyaniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like nitric acid for nitration reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield imines, while nitration of the methoxyaniline moiety can produce nitro derivatives .
Applications De Recherche Scientifique
N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: This compound shares the aminoethyl group and has applications in carbohydrate analysis.
N-(Pyridin-2-yl)amides: These compounds have similar amide linkages and are used in medicinal chemistry.
Fatty Imidazolines: These compounds have similar imidazoline rings and are used as surfactants and corrosion inhibitors.
Uniqueness
N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline is unique due to its combination of a triazole ring, an aminoethyl group, and a methoxyaniline moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H19N5O |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
N-[2-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]ethyl]-3-methoxyaniline |
InChI |
InChI=1S/C13H19N5O/c1-9(14)13-16-12(17-18-13)6-7-15-10-4-3-5-11(8-10)19-2/h3-5,8-9,15H,6-7,14H2,1-2H3,(H,16,17,18) |
Clé InChI |
AKVVBPLFQBNCBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NNC(=N1)CCNC2=CC(=CC=C2)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate](/img/structure/B11794353.png)


![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11794375.png)


![2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11794387.png)

![3-(6-(4-Chlorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11794399.png)

![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11794407.png)


